

# fundamental chemistry of chromate and dichromate equilibrium

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An In-depth Technical Guide to the Fundamental Chemistry of the **Chromate** and **Dichromate** Equilibrium

## Introduction

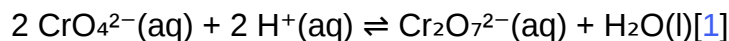
The reversible interconversion of the **chromate** ( $\text{CrO}_4^{2-}$ ) and **dichromate** ( $\text{Cr}_2\text{O}_7^{2-}$ ) ions in aqueous solutions is a cornerstone example of dynamic chemical equilibrium. This system is particularly notable for its distinct, pH-dependent color change, making it a visually compelling case study for Le Chatelier's principle. For researchers, scientists, and drug development professionals, a comprehensive understanding of this equilibrium is crucial, especially when working with chromium-containing compounds, considering their applications and potential toxicities. This technical guide provides a detailed examination of the core chemistry, quantitative data, and experimental methodologies related to the **chromate-dichromate** equilibrium.

## Core Chemical Principles

The equilibrium between the yellow **chromate** ion and the orange **dichromate** ion is governed by a dimerization reaction that is highly sensitive to the concentration of hydrogen ions ( $\text{H}^+$ ) in the solution.<sup>[1]</sup>

## The Equilibrium Reaction

In an aqueous solution, **chromate** and **dichromate** ions are interconvertible.[2] The fundamental equilibrium can be represented as:



- **Chromate** ( $\text{CrO}_4^{2-}$ ): This ion is the predominant species in neutral to alkaline (basic) solutions and imparts a distinct yellow color to the solution.[2][3]
- **Dichromate** ( $\text{Cr}_2\text{O}_7^{2-}$ ): This ion is favored in acidic conditions and gives the solution an orange color.[2][3]

## The Role of pH and Le Chatelier's Principle

Le Chatelier's principle dictates that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[4][5] In this equilibrium, the concentration of  $\text{H}^+$  ions (and thus the pH) is the primary stressor.

- **Addition of Acid** (Increase in  $[\text{H}^+]$ , Decrease in pH): Increasing the hydrogen ion concentration shifts the equilibrium to the right, consuming **chromate** ions to form **dichromate** ions. This results in the solution's color changing from yellow to orange.[4][5]
- **Addition of Base** (Decrease in  $[\text{H}^+]$ , Increase in pH): Adding a base (like NaOH) neutralizes the  $\text{H}^+$  ions.[6] This decrease in  $\text{H}^+$  concentration shifts the equilibrium to the left, favoring the conversion of **dichromate** ions back into **chromate** ions, causing the solution to turn from orange to yellow.[5][7]

## Oxidation State of Chromium

A critical point is that the oxidation state of chromium remains +6 in both the **chromate** and **dichromate** ions.[8][9][10] Therefore, the interconversion is an acid-base reaction, not a redox reaction.[11]

## Structural Characteristics

The distinct properties of these ions are rooted in their molecular structures.

- **Chromate Ion** ( $\text{CrO}_4^{2-}$ ): The **chromate** ion has a tetrahedral geometry, with the chromium atom at the center bonded to four oxygen atoms.[12][13]

- **Dichromate** Ion ( $\text{Cr}_2\text{O}_7^{2-}$ ): The **dichromate** ion is essentially formed by two tetrahedral **chromate** units sharing a common oxygen atom.<sup>[12]</sup> The Cr-O-Cr bond angle is approximately  $126^\circ$ .<sup>[12]</sup>

## Quantitative Data Summary

The physicochemical and spectroscopic properties of the **chromate** and **dichromate** ions are summarized below for comparative analysis.

Property	Chromate ( $\text{CrO}_4^{2-}$ )	Dichromate ( $\text{Cr}_2\text{O}_7^{2-}$ )	Reference(s)
Molar Mass	115.99 g/mol	215.99 g/mol	[2]
Color in Solution	Yellow	Orange	[6][14]
Predominant pH	Alkaline (High pH)	Acidic (Low pH)	[2][7]
Oxidation State of Cr	+6	+6	[8][9]
Structure	Tetrahedral	Two corner-sharing tetrahedra	[12]
UV-Vis $\lambda_{\text{max}}$ (Acidic)	N/A	~257 nm, ~350 nm	[15]
UV-Vis $\lambda_{\text{max}}$ (Alkaline)	~373 nm	N/A	[1]

Note: The exact  $\lambda_{\text{max}}$  values can vary slightly depending on the solvent, pH, and specific counter-ion.<sup>[1]</sup> Acidic solutions of potassium **dichromate** are often used as absorbance standards in UV-Vis spectroscopy.<sup>[15]</sup>

## Experimental Protocols

### Protocol 1: Qualitative Demonstration of pH Effect

This procedure provides a simple, visual demonstration of Le Chatelier's principle applied to the **chromate-dichromate** equilibrium.

Materials:

- 0.1 M Potassium **Chromate** ( $\text{K}_2\text{CrO}_4$ ) solution
- 0.1 M Potassium **Dichromate** ( $\text{K}_2\text{Cr}_2\text{O}_7$ ) solution
- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Test tubes or small beakers

Procedure:

- Observing the Shift to **Dichromate**:
  - Place approximately 2-3 mL of 0.1 M  $\text{K}_2\text{CrO}_4$  solution (yellow) into a clean test tube.
  - Add 1 M HCl dropwise, mixing after each drop, until a distinct color change to orange is observed. This indicates the formation of the **dichromate** ion ( $\text{Cr}_2\text{O}_7^{2-}$ ).[\[1\]](#)[\[16\]](#)
- Observing the Shift to **Chromate**:
  - Place approximately 2-3 mL of 0.1 M  $\text{K}_2\text{Cr}_2\text{O}_7$  solution (orange) into a separate clean test tube.
  - Add 1 M NaOH dropwise, mixing after each drop, until the solution turns yellow. This demonstrates the shift back to the **chromate** ion ( $\text{CrO}_4^{2-}$ ).[\[1\]](#)[\[16\]](#)
- Reversibility:
  - To the orange solution from Step 1, add 1 M NaOH dropwise to observe the color change back to yellow.
  - To the yellow solution from Step 2, add 1 M HCl dropwise to see it revert to orange. This confirms the reversible nature of the equilibrium.[\[11\]](#)

## Protocol 2: Spectrophotometric Determination of the Equilibrium Constant ( $K_c$ )

This protocol outlines a quantitative method to determine the equilibrium constant ( $K_c$ ) for the reaction using UV-Visible spectrophotometry, which leverages the different absorption spectra of the two ions.<sup>[1][17]</sup>

#### Materials & Equipment:

- UV-Visible Spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Stock solutions of  $K_2CrO_4$  and  $K_2Cr_2O_7$  of accurately known concentrations
- Buffer solutions covering a range of acidic pH values (e.g., pH 4-6)
- Volumetric flasks and pipettes for precise dilutions

#### Procedure:

- Determination of Molar Absorptivity ( $\epsilon$ ):
  - Prepare a series of standard solutions of  $K_2CrO_4$  in a high pH buffer (e.g., pH 9) where it is the sole absorbing species.
  - Prepare a series of standard solutions of  $K_2Cr_2O_7$  in a low pH buffer (e.g., pH 1) where it is the predominant species.
  - Measure the absorbance of each standard solution at two selected wavelengths where their absorbances differ significantly (e.g., 350 nm and 375 nm).
  - Create a Beer's Law plot (Absorbance vs. Concentration) for each species at both wavelengths. The slope of each line gives the molar absorptivity ( $\epsilon$ ) for that species at that wavelength.<sup>[1]</sup>
- Preparation of Equilibrium Mixtures:
  - Prepare a series of solutions with a constant total chromium concentration but with varying pH values within the transition range (e.g., pH 5.0, 5.5, 6.0) using appropriate buffers.

- Absorbance Measurement of Mixtures:
  - Measure the absorbance of each equilibrium mixture at the two previously selected wavelengths.
- Calculation of Concentrations and K<sub>c</sub>:
  - For each equilibrium mixture, the total absorbance at each wavelength is the sum of the absorbances of the individual ions:
    - $A_1 = (\epsilon_{\text{CrO}_4^{2-}}, \lambda_1) [\text{CrO}_4^{2-}] * l + (\epsilon_{\text{Cr}_2\text{O}_7^{2-}}, \lambda_1) [\text{Cr}_2\text{O}_7^{2-}] * l$
    - $A_2 = (\epsilon_{\text{CrO}_4^{2-}}, \lambda_2) [\text{CrO}_4^{2-}] * l + (\epsilon_{\text{Cr}_2\text{O}_7^{2-}}, \lambda_2) [\text{Cr}_2\text{O}_7^{2-}] * l$  (where  $l$  = path length, typically 1 cm)
  - Solve this system of two simultaneous linear equations to find the equilibrium concentrations of  $[\text{CrO}_4^{2-}]$  and  $[\text{Cr}_2\text{O}_7^{2-}]$  in each mixture.[\[1\]](#)
  - Calculate the equilibrium constant, K<sub>c</sub>, for the reaction  $2 \text{HCrO}_4^- \rightleftharpoons \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$ . (Note: The equilibrium is often considered via the hydrogen **chromate** intermediate,  $\text{HCrO}_4^-$ ).

## Protocol 3: Titration of Chromate-Dichromate Mixtures

This method can determine the quantities of **chromate** and **dichromate** in a mixture.

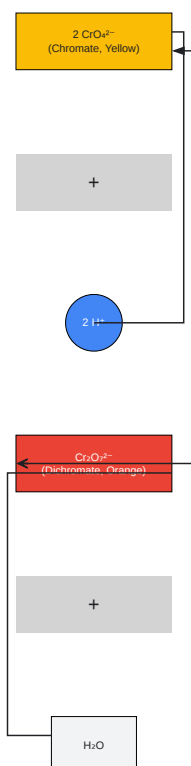
Principle: The method involves adding a known excess of a standard acid to the mixture, which converts all  $\text{CrO}_4^{2-}$  to  $\text{HCrO}_4^-$ . The resulting solution, containing excess strong acid,  $\text{HCrO}_4^-$ , and the original  $\text{Cr}_2\text{O}_7^{2-}$ , is then back-titrated with a standard base. The titration curve will show two inflection points.[\[18\]](#)

Procedure Outline:

- Add a known excess volume of standard HCl to the **chromate/dichromate** sample solution.
- Titrate the acidified solution with standard NaOH while monitoring the pH with a pH meter.
- The first equivalence point corresponds to the neutralization of the excess HCl.

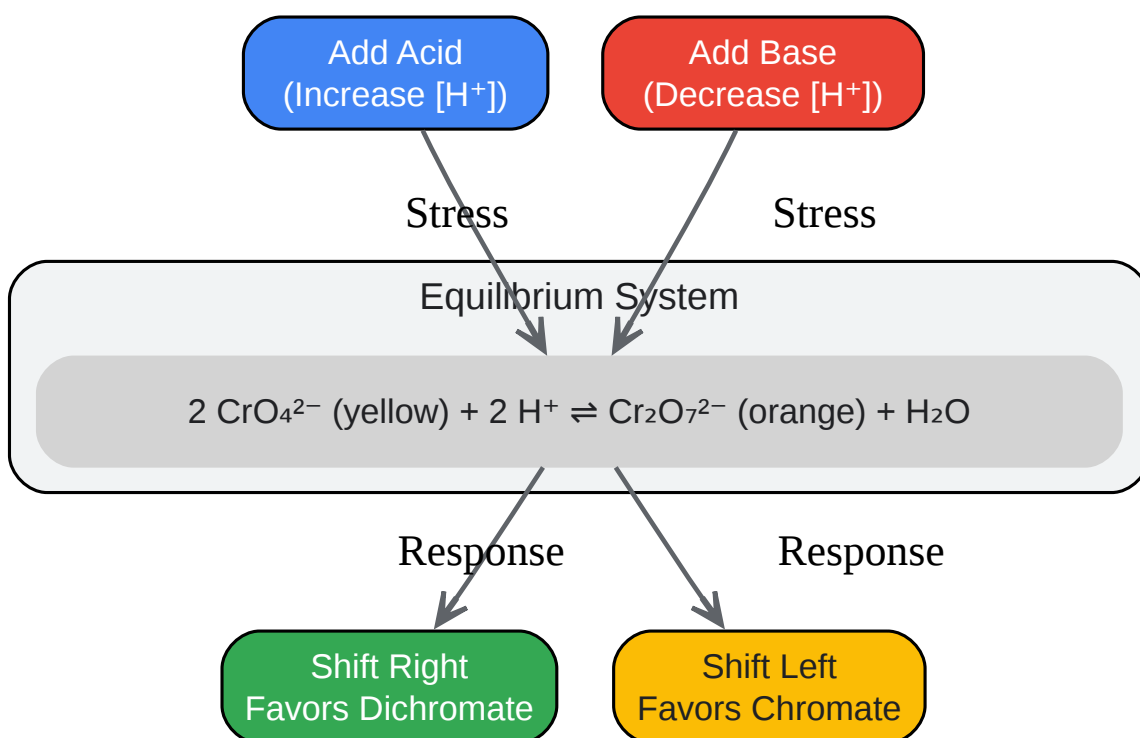
- The volume of base between the first and second equivalence points corresponds to the titration of  $\text{HCrO}_4^-$  (from the original  $\text{CrO}_4^{2-}$ ) and the conversion of  $\text{Cr}_2\text{O}_7^{2-}$  to  $\text{CrO}_4^{2-}$ .
- Stoichiometric calculations based on the volumes of titrant used for each step allow for the determination of the initial amounts of **chromate** and **dichromate** in the sample.[18]

## Mandatory Visualizations



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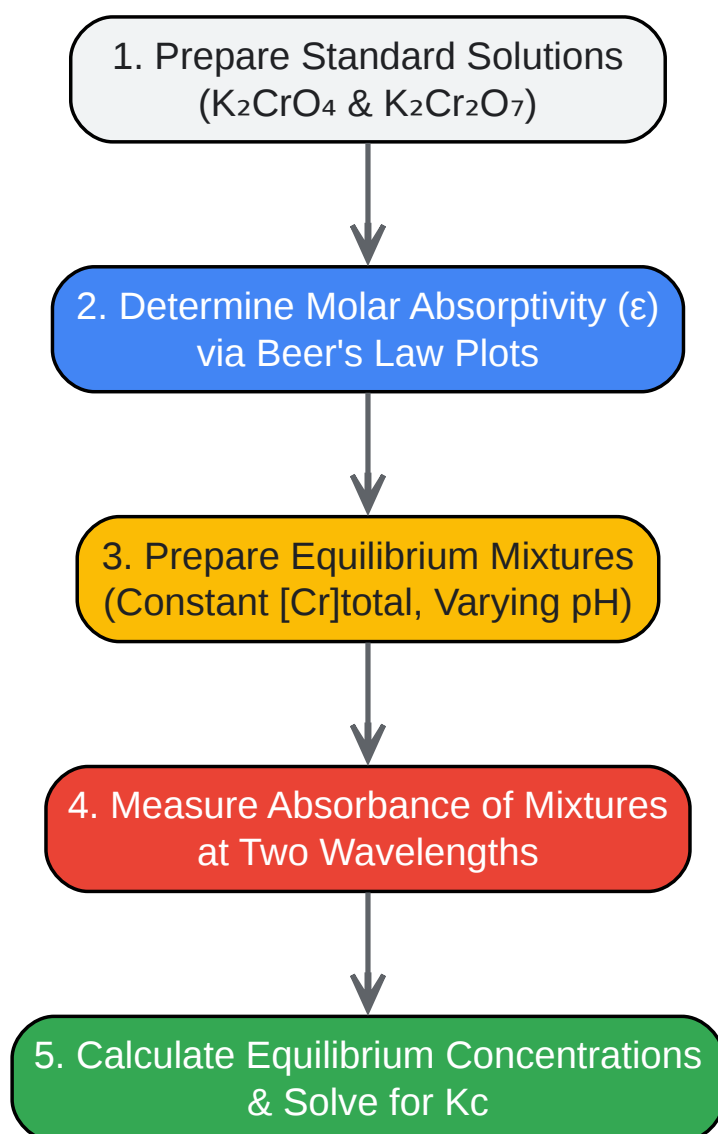
Caption: The core chemical equilibrium between **chromate** and **dichromate** ions.



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Caption: The effect of pH changes on the equilibrium via Le Chatelier's principle.





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Caption: Experimental workflow for the spectrophotometric determination of  $K_c$ .

## Conclusion

The **chromate-dichromate** equilibrium is a fundamentally important system in chemistry that elegantly demonstrates the principles of reversible reactions and the influence of solution conditions. For professionals in scientific research and development, a robust understanding of this equilibrium's pH dependence, coupled with the ability to perform precise quantitative analysis via methods like spectrophotometry and titration, is essential for handling, analyzing, and utilizing chromium compounds safely and effectively. The distinct visual and spectral

properties of **chromate** and **dichromate** ions will ensure they remain a valuable subject of study in chemical education and a practical consideration in industrial and laboratory settings.

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